![molecular formula C19H19NO4 B2438429 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034529-81-0](/img/structure/B2438429.png)

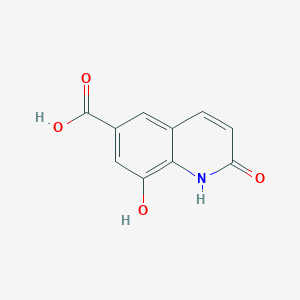

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

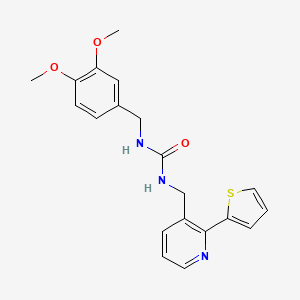

“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon, and a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether . The compound also includes a carboxamide group, which is a common functional group in bioactive molecules .

Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure, but it might undergo reactions typical for its functional groups. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Scientific Research Applications

- The proposed synthetic strategy for obtaining 2,3-dihydroindole derivatives could lead to novel analogs of melatonin, an endogenous hormone. Melatonin itself has antioxidant properties and plays a central role in regulating circadian rhythms .

Neuroprotection and Antioxidant Activity

Ocular Health

Future Directions

Mechanism of Action

Target of Action

The compound, also known as “N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse physiological changes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-19(9-14-4-2-3-5-15(14)10-19)11-20-18(21)13-6-7-16-17(8-13)24-12-23-16/h2-8H,9-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJSLGHWVGWACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2438346.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)

![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)

![N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438366.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)